Product packaging for Pentanimidamide Hydrochloride(Cat. No.:CAS No. 18257-46-0)

Pentanimidamide Hydrochloride

Cat. No.: B185131
CAS No.: 18257-46-0
M. Wt: 136.62 g/mol
InChI Key: FFHQVTXPIOPINO-UHFFFAOYSA-N
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Description

Overview of Pentanimidamide (B87296) Hydrochloride within Chemical Research Contexts

Pentanimidamide hydrochloride is an organic compound belonging to the class of amidines. Amidines are characterized by the functional group RC(NR)NR₂, where the R groups can be the same or different. They are the imine derivatives of amides. wikipedia.org Specifically, this compound is the hydrochloride salt of pentanimidamide. Its chemical structure consists of a five-carbon pentyl group attached to an amidine core, with the positive charge stabilized by a chloride anion.

In the realm of chemical research, this compound is primarily recognized as a reagent and a building block in organic synthesis. myskinrecipes.comlookchem.com It serves as a precursor for the creation of more complex molecules. myskinrecipes.com The amidine group is a strong base, with protonation occurring on the sp2-hybridized nitrogen, leading to the formation of a resonance-stabilized amidinium ion. wikipedia.org This basicity and the presence of reactive nitrogen centers make it a useful component in various chemical transformations.

The compound is typically a solid at room temperature and is soluble in water and organic solvents. Its synthesis can be achieved through established methods for amidine formation, with the Pinner reaction being a classic route. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then reacted with ammonia (B1221849) to yield the amidine. wikipedia.org A specific preparation method for this compound has been referenced in patent literature, pointing to a synthesis protocol described by Garigipati in a 1990 publication. googleapis.com

Significance of this compound in Contemporary Scientific Inquiry

In recent years, this compound has gained significance in the field of materials science, particularly in the development of advanced optoelectronic devices such as perovskite solar cells (PSCs) and perovskite light-emitting diodes (PeLEDs). rsc.orgnih.gov Research has demonstrated its utility as a surface passivator and a ligand in these applications.

In the context of PeLEDs, amidine ligands like this compound have been introduced to perovskite nanocrystals to enhance their performance. rsc.orgresearchgate.net A study published in the Journal of Materials Chemistry C reported that the introduction of amidine ligands, including this compound (referred to as PMCl in the study), to room-temperature synthesized CsPbBrₓCl₃₋ₓ nanocrystals helped in reducing both Cesium (Cs⁺) and halide vacancies on the nanocrystal surface. This reduction in surface defects suppresses non-radiative recombination, a key factor that limits the efficiency of LEDs. The research highlighted that the use of these ligands could lead to more spectrally stable blue PeLEDs with enhanced external quantum efficiency (EQE) and luminance. rsc.orgresearchgate.netmdpi.com

Similarly, in the domain of PSCs, this compound (referred to as PAd in some studies) has been investigated as a surface passivating agent. nih.gov A 2024 study in Nature Communications explored the use of organic amidinium passivators to suppress micro-inhomogeneity in the lateral energy landscapes of formamidinium-based perovskite films. While the study focused more on a related amidinium compound, it included this compound in its investigation of how amidinium-based molecules interact with the perovskite surface. The research suggests that such passivators can improve device stability and efficiency. nih.gov The use of amidine-based additives, in general, has been shown to enhance the crystallinity of the perovskite layer, leading to more uniform films and reduced carrier recombination. jos.ac.cnresearchgate.net

Historical Perspectives on Imidamide Research Leading to this compound Studies

The study of this compound is built upon a long history of research into amidine compounds. The term "amidine" formally refers to a class of oxoacids where the hydroxyl group is replaced by an amino group and the carbonyl oxygen is replaced by an imino group. acs.org When derived from a carboxylic acid, the resulting compound is a carboxamidine, the class to which Pentanimidamide belongs. wikipedia.org

The synthesis of amidines dates back to the 19th century, with the Pinner reaction, first described by Adolf Pinner in 1877, being one of the most venerable and widely used methods for converting nitriles into amidines. nih.gov This two-step process, involving the formation of an imidate ester intermediate, laid the groundwork for the synthesis of a vast array of amidine compounds. nih.gov Over the years, numerous other methods for amidine synthesis have been developed, starting from amides, thioamides, and other precursors, reflecting the ongoing interest in this class of compounds. scielo.brsemanticscholar.org

Historically, amidines have been of significant interest in medicinal chemistry due to their ability to form strong, non-covalent interactions with biological targets like proteins and DNA. nih.gov This has led to the development of various amidine-containing therapeutic agents. The basicity of the amidine group and its ability to exist as a protonated, resonance-stabilized amidinium cation at physiological pH are key to its function in many biologically active molecules. wikipedia.orgnih.gov

The transition of amidine research into materials science is a more recent development. The exploration of amidinium-containing molecules, such as this compound, as components in perovskite devices in the 21st century marks a new chapter in the long history of this functional group. rsc.orgnih.gov This modern application leverages the unique electronic and coordinating properties of the amidine moiety to address challenges in the stability and efficiency of next-generation solar cells and lighting technologies. wiley.comrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18257-46-0
Molecular Formula C₅H₁₃ClN₂
Molecular Weight 136.62 g/mol fluorochem.co.uk
Appearance Solid fluorochem.co.uk
Purity ≥95.0% fluorochem.co.uk
SMILES Code CCCCC(N)=N.[H]Cl ambeed.com
InChI Key FFHQVTXPIOPINO-UHFFFAOYSA-N fluorochem.co.uk

Table 2: Research Applications of this compound

Research AreaApplicationObserved EffectKey Findings Source
Perovskite Light-Emitting Diodes (PeLEDs) Surface LigandReduces surface vacancies on perovskite nanocrystals, suppresses non-radiative recombination. rsc.orgresearchgate.net
Perovskite Solar Cells (PSCs) Surface PassivatorInvestigated for its potential to suppress micro-inhomogeneity and improve device stability and efficiency. nih.gov
Organic Synthesis Reagent/Building BlockUsed to produce more complex molecules, such as 2-butyl-quinazoline-6-carbonitrile. myskinrecipes.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2 B185131 Pentanimidamide Hydrochloride CAS No. 18257-46-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHQVTXPIOPINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469457
Record name Pentanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18257-46-0
Record name Pentanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanamidine hydrochloride
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Synthetic Methodologies and Chemical Transformations of Pentanimidamide Hydrochloride

Advanced Synthetic Pathways for Pentanimidamide (B87296) Hydrochloride

Optimization of Reaction Conditions for Pentanimidamide Hydrochloride Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the strict control of reaction parameters. A primary consideration is the use of anhydrous conditions, as the Pinner salt intermediate is sensitive to moisture and can hydrolyze to form an ester. jk-sci.comnrochemistry.com Temperature control is also critical; the reaction is typically conducted at low temperatures (0–5 °C) to prevent the thermodynamically unstable imidate hydrochloride from rearranging into byproducts like amides and alkyl chlorides. jk-sci.comgoogle.com

One advanced approach involves the in situ generation of hydrogen chloride by using acetyl chloride, which avoids the direct handling of corrosive HCl gas and allows for more controlled reaction conditions. google.com The molar ratio of reactants is also a key factor; for instance, a specific molar ratio between glycine (B1666218) and valeronitrile (B87234) (1.0:1.00–1.20) has been defined in the synthesis of a derivative. google.com The optimization aims to drive the reaction to completion, often monitored by gas chromatography (GC) to ensure the consumption of the starting nitrile. google.com

Table 1: Optimization Parameters for Pentaimidic Acid Methyl Ester Hydrochloride Synthesis (Pinner Reaction Intermediate)

ParameterConditionRationale / ObservationSource
Reactants Valeronitrile, Anhydrous Methanol (B129727)Valeronitrile is the nitrile precursor; methanol forms the methyl imidate. google.com
Acid Source Acetyl Chloride (slow addition)Generates HCl in situ, offering better control than bubbling HCl gas. google.com
Temperature 0–5 °CLow temperature prevents the decomposition of the unstable Pinner salt intermediate. jk-sci.comgoogle.com
Reaction Time ~12 hoursSufficient time to allow for the reaction to proceed to >98% completion (valeronitrile content <2%). google.com
Atmosphere AnhydrousPrevents the hydrolysis of the Pinner salt to the corresponding ester. jk-sci.comnrochemistry.com

Precursor Derivatization Strategies in this compound Synthesis

The synthesis of amidine derivatives can be adapted by modifying the precursor structures. While the standard synthesis of this compound starts with valeronitrile, derivatization strategies allow for the creation of a diverse range of substituted amidines. This can be achieved by:

Modifying the Nitrile Precursor: Starting with substituted valeronitrile derivatives would lead to corresponding substitutions on the carbon backbone of the final amidine product. The Pinner reaction is generally tolerant of a wide range of aliphatic and aromatic nitriles, allowing for this flexibility. nrochemistry.com

Varying the Amine in the Ammonolysis Step: While this compound is formed using ammonia (B1221849) in the final step, the use of primary or secondary amines instead would lead to the formation of N-substituted or N,N'-disubstituted pentanimidamides, respectively. wikipedia.orgsemanticscholar.org

A patented method for producing a pyrrole (B145914) derivative involves the synthesis of various amidine precursors, showcasing the industrial relevance of modifying these structures. google.com For example, the reaction of an amido-nitrile intermediate with different alkyl or benzyl (B1604629) amines can produce a library of substituted amidines. semanticscholar.org

Green Chemistry Approaches in this compound Production

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For amidine synthesis, this includes the use of alternative energy sources, catalyst-free reactions, and greener solvents. scielo.br Photocatalysis using organic dyes under visible light irradiation represents an innovative, metal-free approach to forming amidine derivatives. researchgate.net Another strategy involves the use of microwave irradiation, which can significantly reduce reaction times and often allows for solvent-free conditions. scielo.br For instance, disubstituted cyclic amidines have been synthesized from nitriles in as little as 5 minutes under microwave irradiation using an ethyl polyphosphate catalyst. scielo.br Such methodologies, while not yet documented specifically for this compound, represent the forefront of sustainable amidine production. scielo.br

Biocatalysis offers a highly sustainable route for chemical synthesis, often proceeding under mild conditions in aqueous media. wiley.comthieme-connect.com While direct enzymatic synthesis of this compound has not been extensively reported, related enzymatic transformations suggest its feasibility. Nitrile hydratase enzymes are used industrially to convert nitriles into amides, which can be precursors for amidines. wiley.com Furthermore, promiscuous hydrolase and acyltransferase enzymes have been shown to catalyze the formation of amide bonds in water, presenting an alternative to chemical coupling reagents. thieme-connect.com The application of immobilized enzymes is a key technology in this area, enabling the development of green production methods for various fine chemicals. echemi.com These biocatalytic strategies represent a potential future direction for the green synthesis of this compound and its derivatives.

Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often increasing reaction efficiency. rsc.org Mechanochemistry, which uses mechanical force from grinding or milling to drive reactions, is a prominent solvent-free technique. nih.govrsc.org Ball milling has been successfully used for the solvent-free synthesis of amides from esters and amines, a transformation closely related to amidine synthesis. researchgate.netorganic-chemistry.org This method avoids the use of bulk organic solvents, reduces energy consumption, and can shorten reaction times compared to conventional solution-based methods. researchgate.netorganic-chemistry.org Other solvent-free approaches include catalyst-free reactions under microwave irradiation or neat grinding, which have been successfully applied to the synthesis of various formamidines and other amidine structures. scielo.br

Biocatalysis in this compound Synthesis

Derivatization and Functionalization of this compound

This compound is not only a synthetic target but also a valuable building block for more complex molecules, particularly heterocycles. The amidine functional group is reactive and can participate in various chemical transformations.

A significant application is its use in the synthesis of pyrimidine (B1678525) derivatives. In a documented procedure, this compound is reacted with ethyl acetoacetate (B1235776) in the presence of a strong base (sodium ethoxide) to construct the pyrimidine ring, yielding 2-butyl-6-methylpyrimidin-4-ol. googleapis.com This reaction demonstrates the utility of this compound as a dinucleophilic reagent for cyclization reactions.

Table 2: Derivatization of this compound

Reactant 1Reactant 2Reagents / ConditionsProductSource
This compoundEthyl acetoacetateSodium, Anhydrous Ethanol (B145695)2-Butyl-6-methylpyrimidin-4-ol googleapis.com

Furthermore, the amidine moiety is a key precursor for the synthesis of other heterocyclic systems like quinazolines. nih.gov The general reactivity of the amidine group includes condensation reactions and nucleophilic substitutions, making it a versatile handle for introducing nitrogen-containing functionalities into a molecular framework. smolecule.com

Condensation Reactions Involving this compound

This compound readily participates in condensation reactions with carbonyl compounds to construct new heterocyclic systems, particularly pyrimidines. These reactions leverage the nucleophilicity of the amidine nitrogen atoms to react with electrophilic carbon centers.

A documented example involves the reaction of this compound with β-ketoesters, such as ethyl acetoacetate. nih.gov In a procedure utilizing sodium in anhydrous ethanol as a base, these two components condense to form a substituted pyrimidine derivative. nih.gov Another specific instance is the reaction between this compound and methyl 5-cyclopropyl-5-oxopropionate. chemscene.com This transformation is efficiently carried out in methanol with sodium methoxide (B1231860) as the base, proceeding over 12 hours to yield the corresponding pyrimidine product with a reported yield of 78%. chemscene.com These reactions underscore the utility of this compound as a key precursor for synthesizing substituted heterocyclic scaffolds, which are significant in medicinal chemistry.

Co-reactantBase / CatalystSolventProduct Type
Ethyl acetoacetateSodiumAnhydrous EthanolSubstituted Pyrimidine
Methyl 5-cyclopropyl-5-oxopropionateSodium methoxideMethanolSubstituted Pyrimidine

Table 1: Research findings on the condensation reactions of this compound for heterocycle synthesis. nih.govchemscene.com

Oxidation Pathways of Pentanimidamide

The oxidation of the pentanimidamide functional group is a key transformation, primarily leading to the formation of N-hydroxylated derivatives known as amidoximes. This redox relationship is significant in the context of drug metabolism and pro-drug strategies. nih.gov

The oxidation of amidines to amidoximes can be catalyzed by enzymatic systems within the body. nih.gov Specifically, cytochrome P450 (CYP450) enzymes, present in liver microsomes, are responsible for this oxidative reaction. nih.gov The reverse reaction, the reduction of amidoximes back to amidines, is also a well-documented biological process. nih.govnih.gov This reversible pathway has been exploited in pharmaceutical development, where N-hydroxylated amidines (amidoximes) are used as pro-drugs. nih.gov These less basic pro-drugs are more readily absorbed and are subsequently reduced in vivo to the biologically active amidine form. nih.gov This principle was notably developed for the drug pentamidine, a structurally related compound. nih.gov

ReactantReagent / SystemProductSignificance
PentanimidamideEnzymatic (Cytochrome P450)N-hydroxy-pentanimidamide (Pentanimidoxime)Biological metabolism pathway; basis for pro-drug design.

Table 2: The principal oxidation pathway for Pentanimidamide. nih.govnih.gov

Formation of Complex Molecular Architectures from this compound

This compound is a foundational component in the synthesis of diverse and complex molecular architectures, ranging from heterocyclic pharmaceuticals to advanced nanomaterials. organic-chemistry.org

Its role as a precursor in forming heterocyclic rings is a primary application. organic-chemistry.org As detailed in section 2.2.1, its condensation with β-dicarbonyl compounds is a standard method for creating substituted pyrimidines. nih.govchemscene.com Furthermore, imidamide hydrochlorides can be used directly in copper-catalyzed multicomponent reactions to build complex heterocycles. lookchem.com In one such synthesis, pentanimidamide was reacted in the presence of a copper(I) chloride catalyst to produce a substituted pyrimidine in 65% yield, demonstrating its utility in transition-metal-catalyzed ring formation. lookchem.com

Beyond traditional organic synthesis, this compound (abbreviated as PMCl) has found a modern application in materials science as a surface-passivating ligand for perovskite nanocrystals (NCs). evitachem.com In the fabrication of blue light-emitting diodes (LEDs), amidine ligands like PMCl are introduced to room-temperature synthesized Cesium-Lead-Halide (CsPbBrₓCl₃₋ₓ) NCs. evitachem.com The amidine group interacts with the nanocrystal surface, effectively reducing surface defects such as halide ion vacancies. evitachem.com This passivation suppresses non-radiative recombination pathways, enhancing the performance and stability of the resulting optoelectronic devices. evitachem.com

Application AreaInteracting Partner / SubstrateRole of Pentanimidamide HClResulting Architecture
Heterocycle Synthesisβ-Ketoesters / β-DicarbonylsDinucleophilic building blockSubstituted Pyrimidines
Nanomaterial EngineeringCesium-Lead-Halide Perovskite NanocrystalsSurface passivating ligandHigh-performance, stable perovskite quantum dots for LEDs

Table 3: Selected research findings on the use of this compound in constructing complex molecular architectures. nih.govchemscene.comlookchem.comevitachem.com

Pharmacological and Biological Research of Pentanimidamide Hydrochloride

Preclinical Pharmacological Investigations of Pentanimidamide (B87296) Hydrochloride

Anticonvulsant Activity in in vivo Models

The potential for a substance to act as an anticonvulsant is often initially assessed using in vivo models, such as the pentylenetetrazole (PTZ)-induced seizure model in rodents. nih.govmdpi.com This model is a standard method for evaluating the potential anticonvulsant effects of investigational drugs. nih.gov In these studies, the ability of a compound to prevent or delay the onset of seizures induced by PTZ is measured. medipol.edu.tr The evaluation often includes observing the percentage of animals protected from seizures, the time it takes for the first seizure to occur (latency), and any reduction in the number and severity of seizures. mdpi.commedipol.edu.tr

Exploration of Central Nervous System (CNS) Activity

Drugs that affect the central nervous system exert their influence by interacting with the processes of neurotransmission. clinicalgate.com The CNS, which comprises the brain and spinal cord, is the primary control center for the body, regulating everything from conscious thought to involuntary bodily functions. clinicalgate.comveteriankey.com Psychoactive drugs, including stimulants like caffeine, can have a wide range of effects on the CNS, from increasing alertness to causing adverse effects like anxiety and restlessness. nih.gov

The investigation of a compound's CNS activity involves understanding its ability to cross the blood-brain barrier and interact with various neural pathways. While direct studies on the broad CNS activity of Pentanimidamide Hydrochloride are not detailed in the provided search results, its exploration within the context of opioid receptor interactions suggests a focus on its potential to modulate neurological functions related to pain, mood, and other centrally-mediated processes.

Investigation of Opioid Receptor Ligand Properties

Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are a family of G-protein coupled receptors that play a crucial role in mediating the effects of opioids. nih.govfrontiersin.org These receptors are distributed throughout the central and peripheral nervous systems and are involved in modulating pain, mood, and stress responses. nih.govfrontiersin.org

Kappa Opioid Receptor Antagonism Studies

The kappa opioid receptor (KOR) has been identified as a potential therapeutic target for conditions such as depression and stress-related disorders. nih.govfrontiersin.org Activation of KOR can lead to dysphoric states, and therefore, antagonists of this receptor are of significant interest. nih.gov Research has focused on developing KOR antagonists, with some studies exploring compounds derived from naltrindole (B39905). researchgate.net One such area of investigation involves modifying the side chain of naltrindole to create short-acting KOR antagonists. researchgate.net

A study involving naltrindole-derived compounds, such as 5'-MABN (a pentanimidamide derivative), showed high affinity for KOR. nih.gov In vitro studies demonstrated that these compounds act as potent antagonists at both KOR and mu opioid receptors. nih.gov Specifically, 5'-MABN exhibited a high affinity (Ki) of 0.27 ± 0.08 for KOR and was a potent antagonist with a pA2 of 8.18. nih.gov When administered to mice, it was effective in blocking the effects of a KOR agonist, confirming its antagonist activity in a living system. nih.gov However, it was found to have a longer duration of action than initially desired. nih.gov

CompoundKOR Affinity (Ki)KOR Antagonist Potency (pA2)
5'-MABN0.27 ± 0.088.18
Mu Opioid Receptor Interactions

The mu-opioid receptor (MOR) is the primary target for many opioid analgesics and is responsible for their pain-relieving effects. frontiersin.orgmdpi.compainphysicianjournal.com However, MOR activation is also associated with undesirable side effects. frontiersin.org The interaction of various compounds with MOR is a key area of pharmacological research. mdpi.complos.org

In the context of the naltrindole-derived compounds, 5'-MABN was also found to be a potent antagonist at the mu opioid receptor, with a pA2 of 7.85 in isolated guinea pig ileum studies. nih.gov This indicates that in addition to its effects on the kappa receptor, it also significantly interacts with the mu receptor. The ability of a compound to interact with multiple opioid receptors can lead to a complex pharmacological profile. nih.govplos.org

CompoundMOR Antagonist Potency (pA2)
5'-MABN7.85
Structure-Activity Relationship Studies of Opioid Receptor Ligands Incorporating Pentanimidamide Moieties

The investigation into the structure-activity relationships (SAR) of opioid receptor ligands is a cornerstone of developing novel analgesics with improved efficacy and reduced side effects. mdpi.com The primary molecular target for most clinically used opioids is the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). mdpi.comnih.gov The binding and activation of these receptors are highly sensitive to the three-dimensional shape and chemical properties of the ligand. frontiersin.org

SAR studies on various classes of opioids, such as the 2-benzylbenzimidazole 'nitazenes' and 14-oxygenated-N-methylmorphinan-6-ones, have revealed critical insights into the features governing receptor affinity and functional activity. mdpi.comnih.gov Modifications at specific positions on a core chemical scaffold can dramatically alter a compound's pharmacological profile, converting a selective MOR agonist into a multifunctional ligand that also interacts with delta (DOP) and kappa (KOP) opioid receptors. mdpi.com

Key structural features that influence opioid activity include:

The Protonated Amine: A positively charged nitrogen atom is a hallmark of most opioid ligands, forming a crucial ionic interaction with a conserved aspartic acid residue (Asp¹⁴⁷ in the MOR) in the receptor's binding pocket. mdpi.com

Aromatic Rings: A phenolic or other aromatic system is typically present, engaging in hydrophobic and van der Waals interactions within the receptor.

Additional Functional Groups: The presence and orientation of hydroxyl, methoxy, or other groups can introduce additional hydrogen bonds or steric interactions that fine-tune receptor affinity and selectivity. mdpi.com

While direct studies on ligands explicitly incorporating a pentanimidamide moiety are not widely documented in available literature, the principles of SAR allow for informed hypotheses. The amidine group, like the amine group common in opioids, is basic and would be protonated at physiological pH. The incorporation of a pentanimidamide group into a suitable scaffold could potentially fulfill the requirement for a cationic center to interact with the conserved aspartate residue in the opioid receptor binding pocket. The n-butyl chain of the pentanimidamide moiety would introduce a distinct lipophilic character that could explore different regions of the binding pocket compared to traditional N-methyl or N-phenethyl substituents found in morphinans or fentanyls, respectively.

The table below illustrates how modifications to a known opioid scaffold, the 2-benzylbenzimidazole core, impact MOR activation, demonstrating the principles that would apply to any new ligand design, including those with a pentanimidamide group. nih.gov

Compound ModificationExample CompoundEffect on MOR Potency
N-Substitution N-pyrrolidino vs. N-piperidineN-pyrrolidino substitutions are generally more favorable for MOR activation. nih.gov
Benzimidazole Ring Removal of 5-nitro groupConsistently causes a pronounced decrease in potency. nih.gov
Ethyl Amino Side Chain N-desethyl modificationGenerally results in slightly lower potency, with some exceptions. nih.gov

Mechanistic Elucidation of this compound Biological Actions

Neurotransmitter Modulation Studies

Neurotransmitters are essential chemical messengers that regulate a vast array of physiological processes, and their modulation is a key mechanism for many therapeutic agents. frontiersin.orgmdpi.com The primary mechanisms of drug-induced neurotransmitter modulation include altering their synthesis, inhibiting their reuptake from the synaptic cleft, or blocking their degradation. patsnap.com For instance, many antidepressants and stimulants function by blocking the reuptake of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their concentration in the synapse and enhancing neurotransmission. frontiersin.orgpatsnap.com

While specific studies detailing the effects of this compound on neurotransmitter systems are not prominent in the existing literature, its chemical structure allows for speculation on potential interactions. As a small molecule containing a cationic amidinium group, it could theoretically interact with neurotransmitter transporters or receptors. Plant-derived polyphenols, for example, have been shown to exert neuroprotective effects by modulating the metabolism and action of neurotransmitters such as acetylcholine, GABA, glutamate, serotonin, and dopamine. nih.gov The investigation into how a compound like this compound might influence these pathways would be a necessary step in characterizing its neurological effects. Such studies would typically involve measuring neurotransmitter levels and their metabolites in relevant brain regions following administration of the compound. mdpi.comnih.gov

Ion Channel Influence Research

Ion channels, particularly pentameric ligand-gated ion channels (pLGICs), are crucial for fast synaptic transmission and are the targets of many drugs. nih.gov These channels are complex proteins that form a pore through the cell membrane, allowing specific ions to pass through in response to the binding of a chemical ligand. nih.govmdpi.com The family of pLGICs includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors. cellmicrosystems.com The function of these channels can be modulated by a wide range of molecules that bind to various sites on the protein, not just the primary ligand-binding site. nih.gov

Research into the influence of novel compounds on ion channels is a critical area of drug discovery. mdpi.com The structure of pLGICs includes an extracellular domain, a transmembrane domain (TMD) with four helices (M1-M4), and an intracellular domain. nih.gov The channel pore is typically lined by the M2 helices. nih.gov Lipophilic molecules and drugs can interact with binding sites located at the interface between the TMD and the surrounding lipid membrane, influencing the channel's gating properties (the transition between open and closed states). nih.gov

Given its amphipathic nature, with a polar hydrochloride head and a nonpolar pentyl tail, this compound could theoretically interact with ion channels. Its potential influence would need to be investigated using electrophysiological techniques like patch-clamp, which allows for the direct measurement of ion flow through channels in a cell membrane. cellmicrosystems.com Such studies would determine if the compound acts as an activator, an inhibitor, or a modulator of different types of ion channels.

Anti-inflammatory Pathway Investigations

Inflammation is a complex biological response involving various immune cells and signaling molecules. patsnap.com Key pathways that regulate inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which control the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor (TNF). frontiersin.org Many anti-inflammatory drugs work by inhibiting enzymes like cyclooxygenase (COX) to reduce the synthesis of prostaglandins, or by modulating the activity of immune cells such as macrophages and neutrophils. patsnap.com

The potential anti-inflammatory actions of this compound have not been specifically detailed in published research. However, investigations into its effects would likely focus on these well-established inflammatory pathways. Experimental models, both in vitro using cell cultures (e.g., macrophages stimulated with lipopolysaccharide) and in vivo, would be employed. frontiersin.orgmdpi.com Key indicators of anti-inflammatory activity, such as the expression of NF-κB, TNF-α, IL-6, and COX-2, would be measured to determine if the compound has a modulatory effect. frontiersin.orgmdpi.com For example, some compounds exert anti-inflammatory effects by inhibiting the migration and activation of immune cells or through antioxidant properties that counteract the oxidative stress associated with inflammation. patsnap.com

Applications in Drug Discovery and Development

This compound as a Key Intermediate in Bioactive Compound Synthesis

In the field of medicinal chemistry and drug development, simple chemical building blocks are often used as starting materials or intermediates for the construction of more complex, biologically active molecules. nih.govnordmann.global this compound, as a source of a five-carbon chain with a reactive amidine functional group, serves as a useful intermediate in organic synthesis. nih.gov The amidine group can participate in various chemical reactions to form heterocyclic rings or to be incorporated as a key pharmacophoric element in a final drug candidate.

The synthesis of novel bioactive compounds often involves an iterative process where building blocks are assembled to create a library of related structures. rsc.org These libraries are then screened for biological activity, and the results are used to guide the design of next-generation compounds. Amidine-containing compounds are of interest in medicinal chemistry due to their ability to form strong hydrogen bonds and ionic interactions, making them effective mimics of protonated amines found in many endogenous ligands.

While specific, high-yield syntheses starting directly from this compound to create named, marketed drugs are not broadly publicized, its utility is analogous to other simple amine hydrochlorides used in pharmaceutical manufacturing. nordmann.global The table below shows examples of bioactive compounds and the types of chemical intermediates that are foundational to their synthesis, illustrating the role that a compound like this compound could play.

Bioactive Compound ClassType of IntermediateRole of Intermediate
Nitrogen-Containing Polyketides Oxime intermediatesUsed to incorporate nitrogen atoms into the polyketide backbone. rsc.org
β-Lactam Antibiotics (e.g., Thienamycin) Chiral amino-dideoxy-glucopyranosideServes as a chiral source for enantiospecific synthesis. nih.gov
Various Pharmaceuticals Dimethylamine hydrochlorideActs as a reagent for synthesizing various active pharmaceutical ingredients. nordmann.global

The versatility of intermediates like this compound allows chemists to explore diverse chemical space in the search for new therapeutics. rsc.org

Role in Peptide Mimetic Construction

The field of medicinal chemistry continuously seeks to develop therapeutic molecules with improved properties, such as enhanced stability and bioavailability. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are a significant area of this research. acs.org A key strategy in designing peptidomimetics is the replacement of labile amide bonds with more robust isosteres that preserve the essential structural and electronic features required for biological activity. science.govwits.ac.za

The amidine functional group, a core component of this compound, has been identified as a valuable bioisostere for the amide bond in peptide backbones. iastate.edu Under physiological conditions, amidines are typically protonated, and the positive charge is delocalized over two nitrogen atoms. rsc.org This positively charged property makes the amidine group resemble a reduced amide-type peptidomimetic (–CH2–NH–), which can offer a flexible and hydrogen bond-donating substructure. rsc.org The primary motivation for this substitution is to increase resistance to degradation by peptidases, a common limitation of natural peptide-based drugs. rsc.org

The uncharged form of an amidine is structurally similar to a peptide bond, with both the imino and amino groups sharing an sp²-hybridized carbon. rsc.org This structural mimicry, combined with altered electronic properties, can influence the conformation and binding affinity of the resulting peptidomimetic. Research has focused on designing and synthesizing amidine-type peptide bond isosteres by substituting the carbonyl (C=O) group of a peptide bond with an imino (C=NH) group. rsc.orgnih.gov This substitution creates a unique structural motif that can be viewed as a modification of both the standard peptide bond and the reduced amide structure. rsc.org While the application of amidines as peptide bond isosteres is an area of active investigation, there are fewer reports compared to other bioisosteres. rsc.org The development of synthetic methods, such as the reduction of amidoxime (B1450833) precursors, has enabled the site-selective installation of amidines into peptide backbones, paving the way for systematic studies of their impact on secondary structure and biological function. iastate.edursc.org

Table 1: Comparison of Amide and Amidine Functional Groups as Peptide Bond Isosteres

Feature Amide Group (-C(O)NH-) Amidine Group (-C(NH)NH-)
Structure Planar geometry with a carbonyl oxygen. nih.gov Resembles the peptide bond structure with an imino nitrogen instead of a carbonyl oxygen. rsc.org
Charge (Physiological pH) Neutral. drughunter.com Typically protonated and positively charged. rsc.org
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Acts as a hydrogen bond donor; the protonated form has delocalized charge. rsc.org
Metabolic Stability Susceptible to enzymatic cleavage by peptidases. science.gov Generally more resistant to peptidase degradation. rsc.org
Synthetic Precursor Carboxylic acids and amines. Nitriles, Thioamides, or Amidoximes. rsc.org

Development of Novel Therapeutic Agents Targeting Specific Diseases

This compound serves as a valuable precursor and building block in the synthesis of complex heterocyclic compounds with significant therapeutic potential. openmedicinalchemistryjournal.com Its primary role is not as a final drug product but as a key intermediate in the construction of pharmacologically active molecules, particularly quinazoline (B50416) derivatives. openmedicinalchemistryjournal.comscispace.com The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous drugs approved for a wide range of diseases, including cancer and hypertension. nih.govscielo.br

The synthesis of these therapeutic agents often involves the condensation of an amidine, such as this compound, with other chemical precursors to form the quinazoline ring system. openmedicinalchemistryjournal.com This approach is utilized to create diverse libraries of compounds that can be screened for activity against various biological targets. Research has demonstrated that quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects. openmedicinalchemistryjournal.comwiley.com

A notable area of research is the development of DNA gyrase inhibitors for treating bacterial infections. DNA gyrase is an essential bacterial enzyme, and its ATPase subunit, GyrB, is a well-established target for antibacterial drugs. science.gov Pyrrolamide-based inhibitors of GyrB have been developed, and structure-activity relationship studies have explored various functional groups to optimize potency. nih.gov In some studies, while amidine-containing derivatives were synthesized and tested, they showed less potency against the target compared to other analogues in that specific series. nih.gov However, the general strategy of using amidine precursors to build inhibitors for bacterial topoisomerases remains an active area of research. nih.gov A patent has described a procedure where this compound is used as a reactant to synthesize compounds that are subsequently tested for their ability to inhibit GyrB ATPase activity. googleapis.com

In oncology, many quinazoline derivatives function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are crucial for cancer cell growth and proliferation. openmedicinalchemistryjournal.com The flexibility of quinazoline synthesis allows for the introduction of various substituents, enabling the fine-tuning of their biological activity against specific cancer cell lines. wiley.com

Table 2: Examples of Therapeutic Agents and Targets Derived from Amidine Precursors

Therapeutic Area Compound Class/Example Biological Target Specific Disease/Indication
Antibacterial Pyrrolamide derivatives DNA Gyrase (GyrB) / Topoisomerase IV (ParE) Bacterial Infections, Tuberculosis science.govnih.govnih.gov
Anticancer Quinazoline derivatives (e.g., Gefitinib) Epidermal Growth Factor Receptor (EGFR) Kinase Non-Small-Cell Lung Cancer scielo.br
Anticancer 6-Arylbenzimidazo[1,2-c]quinazolines Tumor Necrosis Factor Alpha (TNF-α) production Inflammation-related cancers
Antihypertensive 2-Piperidino-4-amino-6,7-dimethoxyquinazolines Alpha-1 Adrenoceptors Hypertension scielo.brnih.gov
Anti-inflammatory 4,6-disubstituted quinazolines Cyclooxygenase (COX) enzymes Inflammation wiley.com

Materials Science Applications of Pentanimidamide Hydrochloride

Synthesis of High-Performance Polymers Utilizing Pentanimidamide (B87296) Hydrochloride

High-performance polymers are a class of materials known for their exceptional mechanical properties, thermal stability, and chemical resistance, making them crucial in industries like aerospace, automotive, and electronics. lidsen.com The synthesis of these polymers often involves complex processes and specialized monomers to achieve the desired characteristics. lidsen.comrsc.orgsustainablepolymersynthesis.com However, based on currently available scientific literature, the specific use of Pentanimidamide Hydrochloride as a monomer or catalyst in the synthesis of high-performance polymers is not widely documented. Research in this area is still emerging, and the direct role of this compound in creating advanced polymer chains has yet to be established in published studies.

Development of Advanced Coatings Incorporating this compound

Advanced coatings are developed to provide surfaces with enhanced properties, such as corrosion resistance, self-healing capabilities, or specific optical characteristics. nih.govresearchgate.net These coatings often incorporate functional molecules within a polymer matrix to achieve their desired effects. nih.gov While the application of various polymers and composites in advanced coatings is a robust field of study, there is a lack of specific research detailing the incorporation of this compound into coating formulations. Its potential contribution to properties like adhesion, durability, or functional performance in coatings has not been a significant focus of published materials science research.

Research into Self-Healing Materials Facilitated by this compound

Self-healing materials are a novel class of smart materials with the intrinsic ability to repair damage over time, inspired by biological systems. ijisrt.com This capability can be achieved through various chemical mechanisms, including the use of encapsulated healing agents or reversible chemical bonds within the material's structure. ijisrt.comnih.gov The exploration of new chemical moieties that can facilitate these healing processes is an active area of research. At present, the scientific literature does not prominently feature research on the use of this compound to facilitate self-healing properties in polymers or other composite materials.

This compound as a Ligand in Perovskite Nanocrystal Engineering

A significant application of this compound in materials science is its use as a surface ligand in the engineering of metal halide perovskite nanocrystals (PNCs). researchgate.netrsc.org Surface ligands play a critical role in the stability and optoelectronic properties of PNCs by passivating surface defects. nih.govnih.gov this compound, along with other amidine ligands, has been identified as a promising agent for improving the performance of PNC-based devices, particularly blue light-emitting diodes (PeLEDs), which have historically lagged behind their red and green counterparts in terms of efficiency and stability. researchgate.netrsc.orgresearchgate.net

Research has demonstrated that introducing this compound (PMCl) as a ligand during the synthesis of Cesium Lead Halide (CsPbBrₓCl₃₋ₓ) nanocrystals can significantly boost the performance of blue PeLEDs. researchgate.netrsc.org Studies show that this surface treatment leads to spectrally stable blue PeLEDs with a markedly reduced turn-on voltage. researchgate.netrsc.orgresearchgate.net In one key study, the introduction of amidine ligands, including PMCl, to pristine green CsPbBr₃ PQDs to synthesize blue-emitting CsPbClₓBr₃₋ₓ PQDs resulted in a device with a maximum external quantum efficiency (EQE) of 2.3% and a maximum luminance of 205 cd/m² at an emission peak of 479 nm. mdpi.com

Table 1: Performance Enhancement of Blue PeLEDs with Amidine Ligand Treatment This table presents data from research on perovskite nanocrystals treated with amidine ligands, including this compound.

Performance MetricValue AchievedWavelengthCitation
External Quantum Efficiency (EQE)2.30%479 nm researchgate.net, rsc.org, mdpi.com
Luminance205 cd/m²479 nm researchgate.net, rsc.org, mdpi.com
Turn-on Voltage Reductionfrom 4.4 V to 3.0 VNot Applicable researchgate.net, researchgate.net, rsc.org

Improvement of Charge Transport in Perovskite Nanocrystals

The efficiency and stability of metal halide perovskite nanocrystals (NCs) in optoelectronic applications, such as light-emitting diodes (PeLEDs), are significantly influenced by the quality of the nanocrystal surface. Surface defects, including cesium (Cs+) and halide vacancies, can act as traps for charge carriers, leading to non-radiative recombination and impeding efficient charge transport. rsc.org To address this, surface ligand engineering has emerged as a critical strategy for passivating these defects and enhancing device performance. rsc.orgresearchgate.net

Recent research has demonstrated the effectiveness of amidine ligands, including this compound (PMCl), in treating the surface of perovskite nanocrystals. rsc.orgresearchgate.netresearchgate.net When introduced to room-temperature synthesized Cesium Lead Bromide Chloride (CsPbBrₓCl₃₋ₓ) nanocrystals, these ligands effectively reduce surface vacancies. rsc.orgresearchgate.net The primary mechanism involves the interaction of the amidine groups with the perovskite surface, which passivates undercoordinated ions and suppresses pathways for non-radiative recombination. This passivation is crucial for ensuring that charge carriers can be transported efficiently through the nanocrystal film, a key requirement for high-performance optoelectronic devices. rsc.orgnih.govmdpi.com

A study investigating the impact of various amidine ligands on blue PeLEDs highlighted the benefits of this approach. The research compared devices fabricated with untreated perovskite nanocrystals to those treated with ligands such as Acetamidine Hydrochloride (AMCl), this compound (PMCl), and Benzamidine Hydrochloride (BMCl). rsc.orgresearchgate.net While the π-conjugated structure of BMCl was noted for providing the most significant improvement in charge transport, the general application of amidine ligands, including PMCl, was shown to be effective in defect passivation. rsc.org The improved surface quality leads to enhanced charge injection and transport, resulting in better device performance.

The research findings culminated in the fabrication of spectrally stable blue PeLEDs with significantly improved operational characteristics. Specifically, the use of a π-conjugated amidine ligand, BMCl, led to a notable reduction in the turn-on voltage and a substantial increase in both external quantum efficiency (EQE) and luminance, underscoring the critical role of surface passivation and enhanced charge transport. rsc.orgresearchgate.net

Table 1: Performance of Blue Perovskite LEDs with Amidine Ligand Treatment

Ligand Treatment Turn-on Voltage (V) External Quantum Efficiency (EQE) (%) Luminance (cd/m²) Emission Peak (nm)
Untreated 4.4 --- --- ---
Benzamidine Hydrochloride (BMCl) 3.0 2.30 205 479

Analytical Methodologies for Pentanimidamide Hydrochloride

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. phenomenex.com In the context of Pentanimidamide (B87296) Hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful analytical tool used for the separation, identification, and quantification of components in a mixture. journalgrid.com The development of a robust HPLC method is essential for the routine analysis of Pentanimidamide Hydrochloride.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of various pharmaceutical compounds. jocpr.comresearchgate.net In this method, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic mixture. For the analysis of hydrochloride salts, a common approach involves using a C18 column. jocpr.comuw.edu.pl An analytical sample of a compound synthesized using this compound was purified by reversed-phase HPLC using a mobile phase of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) in a gradient of 20-95%. googleapis.com

The mobile phase composition, typically a mixture of a buffer and an organic solvent like acetonitrile, is a critical parameter that is optimized to achieve the desired separation. jocpr.comscholarsresearchlibrary.com The pH of the buffer is also carefully controlled, often with the addition of reagents like ortho-phosphoric acid, to ensure good peak shape and resolution. jocpr.comscholarsresearchlibrary.com The selection of the stationary phase, such as a C18 or C8 column, is another crucial factor that influences the retention and separation of the analyte. uw.edu.pl

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis

Parameter Typical Value/Condition Source
Column C18, C8 uw.edu.pl
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Buffer jocpr.comgoogleapis.com
pH Adjustment Ortho-phosphoric acid, Trifluoroacetic acid (TFA) jocpr.comgoogleapis.com

| Detection | UV-VIS | jocpr.comchromatographyonline.com |

Ultraviolet-Visible (UV-VIS) spectroscopy is a common detection method used in HPLC. chromatographyonline.com The detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. chromatographyonline.com The choice of wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. chromatographyonline.comscielo.br For compounds that lack a strong chromophore, derivatization with a UV-absorbing agent may be necessary to enhance detection. nih.govmdpi.com

The UV spectrum of a compound can be influenced by factors such as the solvent and the pH of the solution. chromatographyonline.com Therefore, it is important to consider these factors when developing an HPLC-UV method. In some cases, a diode-array detector (DAD) is used, which can acquire the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment. chromatographyonline.comscielo.br

Reversed-Phase HPLC

Gas Chromatography (GC) Applications

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile compounds. phenomenex.com GC is applicable in various fields, including pharmaceuticals, for analyzing impurities, residual solvents, and active substances. phenomenex.comdrawellanalytical.comscirp.org The sample must be volatile and thermally stable to be analyzed by GC. A typical GC system consists of an injection port, a column, a carrier gas, an oven to control temperature, and a detector. libretexts.org

While specific applications of GC for the direct analysis of this compound are not extensively detailed in the provided search results, the technique's general applicability to pharmaceutical analysis suggests its potential utility. phenomenex.comscirp.org For non-volatile or thermally labile compounds, derivatization techniques can be employed to make them suitable for GC analysis.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. hts-110.comresearchgate.netnih.gov It provides detailed information about the chemical environment of atoms within a molecule. mdpi.com For this compound, ¹H NMR (proton NMR) is used for its structural characterization. googleapis.com

In a patent document, the structure of a compound synthesized from this compound was confirmed using ¹H NMR, which showed characteristic signals corresponding to the different protons in the molecule. googleapis.com The chemical shifts (δ) and multiplicities of the peaks in the NMR spectrum provide valuable information about the connectivity and arrangement of atoms. googleapis.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed for a comprehensive structural analysis. researchgate.netnih.gov

Table 2: Example ¹H NMR Data for a Derivative of this compound

Chemical Shift (δ) Multiplicity Number of Protons Assignment Source
1.45 m 2H -CH₂- googleapis.com
1.88 m 2H -CH₂- googleapis.com
2.12 s 3H -CH₃ googleapis.com
3.17 m 2H -CH₂- googleapis.com
3.81 m 2H -CH₂- googleapis.com
4.06 m 1H -CH- googleapis.com
6.79 s 1H Ar-H googleapis.com
7.37 s 1H Ar-H googleapis.com

Note: This data is for a derivative and not this compound itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds like this compound. The analysis provides a mass-to-charge ratio (m/z) of the ionized compound and its fragments, which is essential for identity confirmation and purity assessment.

The molecular formula for this compound is C5H13ClN2, with a corresponding molecular weight of approximately 136.62 g/mol . nih.govcymitquimica.combldpharm.comlookchem.com The parent compound, Pentanimidamide, has a molecular formula of C5H12N2 and a molecular weight of about 100.16 g/mol . nih.gov In typical MS analysis, particularly with techniques like electrospray ionization (ESI), the molecule is often observed in its protonated form. For Pentanimidamide, this would correspond to the [M+H]+ ion of the free base, providing a distinct signal that confirms the mass of the core molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the breakdown of the primary ion. The resulting fragment ions create a unique mass spectrum that acts as a structural fingerprint. While specific fragmentation pathways for this compound are not detailed in readily available literature, the process would follow established principles of chemical fragmentation, allowing for the confirmation of its imidamide functional group and pentyl chain structure. This analytical approach is a standard procedure for the structural characterization of hydrochloride salts of small molecules in pharmaceutical analysis. ijbpas.com

Computed Molecular Properties of Pentanimidamide and its Hydrochloride Salt

PropertyPentanimidamide (Parent)This compoundReference
Molecular FormulaC5H12N2C5H13ClN2 nih.govnih.gov
Molecular Weight100.16 g/mol136.62 g/mol nih.govnih.gov
CAS Number109-51-318257-46-0 nih.govnih.gov
Monoisotopic Mass100.100048391 Da136.0767261 Da nih.govnih.gov

Validation of Analytical Methods for this compound

Analytical method validation is a critical process in quality assurance, providing documented evidence that an analytical procedure is suitable for its intended purpose. particle.dk For this compound, any quantitative method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure results are accurate, reliable, and reproducible. arcjournals.orgoaji.net The validation process encompasses several key performance parameters. particle.dkmdpi.com

Linearity and Sensitivity Assessments

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. oaji.net This is typically evaluated by analyzing a series of standards at different concentrations and is mathematically expressed by the correlation coefficient (R²) of the linear regression curve, where a value greater than 0.999 is often required. ijbpas.commdpi.com

Sensitivity refers to the method's capacity to detect and measure small amounts of the analyte. researchgate.net While historically linked to the slope of the calibration curve, its modern interpretation is more practically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.net A method's sensitivity is confirmed by its ability to reliably measure the analyte at these low limits. researchgate.net

Example: Linearity Assessment for a Hypothetical HPLC Method

This table illustrates a typical dataset for establishing the linearity of an analytical method for this compound.

Concentration (µg/mL)Instrument Response (Peak Area Units)
10151,234
25374,567
50752,110
751,128,450
1001,505,890
Linear Regression Output
Slope (m)15,042
Y-Intercept (c)850
Correlation Coefficient (R²)0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. oaji.netnih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.netnih.gov

These values are commonly determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. sepscience.com The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line.

S = the slope of the calibration curve. sepscience.com

The calculated LOD and LOQ must be experimentally verified by analyzing multiple samples prepared at these concentrations. sepscience.comnelac-institute.org

Example: LOD and LOQ Calculation

Based on the linearity data from the previous section, this table shows a hypothetical calculation for LOD and LOQ.

ParameterValueFormulaCalculated Limit (µg/mL)
Standard Deviation of Intercept (σ)950LOD = 3.3 * (σ / S)0.21
Slope (S)15,042
Standard Deviation of Intercept (σ)950LOQ = 10 * (σ / S)0.63
Slope (S)15,042

Accuracy, Precision, and Robustness Studies

Accuracy refers to the closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. oaji.netmdpi.com

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. oaji.net It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. mdpi.com Precision is expressed as the Relative Standard Deviation (%RSD). researchgate.net

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). arcjournals.orgmdpi.com This provides an indication of its reliability during normal usage.

Example: Summary of Accuracy, Precision, and Robustness Validation

This table presents hypothetical validation results for an analytical method for this compound.

Validation ParameterTestSpecificationResult
Accuracy Recovery at 80% Concentration90-110%99.5%
Recovery at 100% Concentration100.8%
Recovery at 120% Concentration99.1%
Precision (%RSD) Repeatability (Intra-day, n=6)&le; 2.0%0.85%
Intermediate (Inter-day, n=6)1.32%
Robustness (%RSD) Flow Rate Variation (±0.1 mL/min)&le; 2.0%1.15%
Mobile Phase pH Variation (±0.2)1.45%
Column Temperature Variation (±2°C)0.98%

Future Research Directions and Translational Prospects

Emerging Research Areas for Pentanimidamide (B87296) Hydrochloride

Pentanimidamide hydrochloride is a compound of increasing interest in diverse scientific fields, most notably in materials science and medicinal chemistry. Its unique structural properties are paving the way for novel applications and further investigation.

In medicinal chemistry, this compound serves as a versatile building block and a compound with potential therapeutic properties. It is utilized as a starting material or intermediate in the synthesis of more complex molecules. googleapis.comgoogle.com For instance, it is a key reactant in the preparation of substituted pyrimidinones (B12756618), which function as agonists of the APJ receptor, a target for treating cardiovascular conditions such as heart failure. googleapis.comgoogle.com Furthermore, preliminary studies suggest that the broader class of imidamide derivatives may possess biological activity. smolecule.com Research indicates potential for enzyme inhibition, which could form the basis for developing new antimicrobial or anticancer agents. smolecule.com While detailed studies on this compound itself are nascent, related structures like 3-Methylbutanimidamide hydrochloride have been investigated for activity against parasitic infections, suggesting a possible research avenue.

Table 1: Emerging Research Areas for this compound

Research Area Application Key Research Findings Citations
Materials Science Perovskite LEDs (PeLEDs) Used as a conjugated amidine ligand to passivate surface defects in perovskite quantum dots. mdpi.comresearchgate.net
Enhances external quantum efficiency (EQE) and luminance in blue PeLEDs. mdpi.comresearchgate.netresearchgate.net
Improves stability and uniformity of perovskite films. nih.gov
Medicinal Chemistry Synthetic Intermediate Serves as a precursor for synthesizing APJ receptor agonists for potential cardiovascular therapies. googleapis.comgoogle.com
Potential Therapeutics Derivatives show potential as enzyme inhibitors, with possible antimicrobial and anticancer applications. smolecule.com

Potential for Clinical Translation and Therapeutic Development

The journey of a chemical compound from laboratory research to clinical application is complex and requires overcoming significant hurdles. For this compound, this path is largely theoretical but can be mapped based on its known chemical properties and the trajectory of similar molecules.

Should this compound or its direct derivatives be considered for therapeutic use, they would face the standard, rigorous process of clinical trials. A primary challenge in any clinical trial is patient recruitment and retention, which can be a major cause of delays and increased costs. yourresearch.comclinicaltrialsarena.com For a new molecular entity, initial Phase I and II trials would likely involve small sample sizes. nih.gov Such trials are inherently more susceptible to variability and risk failing to demonstrate efficacy even if it exists. nih.gov

Another significant hurdle is regulatory compliance. Navigating the complex guidelines set by regulatory bodies requires extensive documentation and strict adherence to protocols, and non-compliance can lead to trial termination. capminds.com Furthermore, the clinical trial supply chain presents its own set of challenges, including uncertainties in demand, manufacturing bottlenecks, and the need to avoid overproduction and waste. n-side.com For a compound like this compound, which is also being explored in non-medical fields, ensuring a consistent supply of a Good Manufacturing Practice (GMP) grade product would be a critical step. Developing a resilient supply chain that can adapt to the inherent uncertainties of clinical research would be essential for success. n-side.com

The potential therapeutic applications of this compound are linked to the exploration of new biological targets. Its structure suggests several promising avenues for investigation.

One key area is enzyme inhibition. A patent has described its use in synthesizing compounds that inhibit GyrB ATPase, an enzyme relevant in developing antibacterial agents. googleapis.com More broadly, its ability to interact with enzymes involved in metabolic pathways could be explored for various diseases. smolecule.com Another pentanimidamide derivative, carbantel hydrochloride, functions as an anthelmintic by inhibiting the fumarate (B1241708) reductase system in parasites, highlighting a potential target class for investigation. ontosight.ai

A second major target area stems from its use as a synthetic precursor. Research has shown its utility in creating agonists for the APJ receptor, which is implicated in cardiovascular homeostasis. google.com APJ receptor agonists are being studied for their potential to improve cardiac function in heart failure. google.com This positions this compound as a valuable scaffold for developing novel therapeutics targeting the apelin-APJ system, which plays a role in counter-regulating the renin-angiotensin system. google.com

Table 2: Potential Therapeutic Targets for this compound and its Derivatives

Potential Target Therapeutic Area Rationale / Related Findings Citations
Enzyme Inhibition Antibacterial Used in synthesis of GyrB ATPase inhibitors. googleapis.com
Antiparasitic A related derivative, carbantel hydrochloride, inhibits the fumarate reductase system in parasites. ontosight.ai
General Metabolic Preliminary research suggests potential as an inhibitor of enzymes in various metabolic pathways. smolecule.com

| Receptor Agonism | Cardiovascular (Heart Failure) | Serves as a key intermediate in synthesizing agonists for the APJ receptor. | google.com |

Addressing Challenges in Clinical Trials

Sustainable Production and Environmental Considerations

As the chemical industry moves towards more environmentally conscious practices, the production of compounds like this compound must be evaluated through the lens of sustainability.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inwjpmr.com For the synthesis of this compound, this could involve several strategies. One key principle is the use of safer solvents. ijarsct.co.in Notably, research on its application in perovskites has highlighted its use in syntheses employing "green solvents," which are less harmful to the environment. researchgate.netresearchgate.net The selection of reaction media is critical, as conventional organic solvents can be hazardous. ijarsct.co.in Another principle is maximizing atom economy, ensuring that the maximum amount of starting materials is incorporated into the final product, thereby minimizing waste. researchgate.net The synthesis of this compound has been described using sodium and anhydrous ethanol (B145695); evaluating this and alternative pathways for energy efficiency and waste reduction would be a key research direction. googleapis.combiogen.com Adopting methods like using recyclable catalysts or flow chemistry could further reduce the environmental footprint by lowering energy consumption and preserving finite resources. biogen.com

From an environmental perspective, proper handling and disposal are crucial. Safety data sheets indicate that this compound should not be allowed to enter drains, and its discharge into the environment must be avoided. bjoka-vip.com Acceptable disposal methods include removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing. bjoka-vip.com The hydrochloride component, if it enters the environment, can be corrosive and contribute to the acidification of ecosystems. Regulations for related guanidine (B92328) compounds used as biocides require label statements to protect aquatic organisms and restrict the release of effluents into aquatic systems. canada.ca Similar considerations would apply to this compound to mitigate potential risks to aquatic life and prevent soil and groundwater contamination. canada.ca

Table 3: Application of Green Chemistry Principles to this compound Production

Green Chemistry Principle Potential Application Citations
Prevention of Waste Optimize reaction pathways to maximize atom economy and reduce by-products. wjpmr.comresearchgate.net
Safer Solvents & Auxiliaries Utilize environmentally benign solvents, as demonstrated in some PeLED fabrication processes. researchgate.netresearchgate.netijarsct.co.in
Design for Energy Efficiency Employ methods like flow chemistry or catalysis to reduce energy inputs required for synthesis. biogen.com
Use of Renewable Feedstocks Investigate synthetic routes that start from bio-based materials rather than petroleum-based ones. ijarsct.co.in

| Design for Degradation | Study the environmental fate of the compound to ensure it breaks down into innocuous products after use. | wjpmr.com |

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying pentanimidamide hydrochloride in academic laboratories?

this compound can be synthesized via amidination reactions under controlled pH and temperature. Evidence from perovskite nanocrystal studies suggests room-temperature synthesis in air using green solvents (e.g., ethanol) to minimize degradation . Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., 254 nm) is recommended for purity assessment, referencing pharmacopeial methods for analogous hydrochlorides . Ensure inert atmospheres during storage to prevent hydrolysis, as prolonged storage may increase hazards .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) for confirming amine and alkyl chain integrity.
  • Mass spectrometry (ESI-MS) to verify molecular weight (C₅H₁₃ClN₂; MW 136.62) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, especially if used in high-temperature applications like optoelectronics .
  • X-ray diffraction (XRD) for crystalline structure determination, though amorphous forms may require alternative techniques like FTIR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use nitrile gloves (verified via Ansell or MAPA compatibility charts) and fume hoods to prevent inhalation or dermal exposure .
  • Store in airtight containers at room temperature, avoiding humidity and light .
  • Dispose of waste via licensed hazardous waste services, adhering to local regulations for chloride-containing compounds .

Advanced Research Questions

Q. How does this compound function as a surface ligand in perovskite nanocrystals, and what methodological steps validate its efficacy?

In perovskite nanocrystals, this compound passivates surface vacancies (e.g., Cs⁺ and halide ions) by coordinating through its amidine group, reducing nonradiative recombination . To validate:

  • Conduct time-resolved photoluminescence (TRPL) to measure carrier lifetime improvements.
  • Use X-ray photoelectron spectroscopy (XPS) to confirm surface binding and quantify vacancy reduction.
  • Compare device performance metrics (e.g., turn-on voltage, luminance) before and after ligand incorporation .

Q. What analytical strategies resolve contradictions in reported biological activities of pentanimidamide-derived compounds?

For biochemical studies (e.g., opioid receptor ligand research ):

  • Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variable impacts.
  • Perform dose-response curves with controls (e.g., norBNI for κ-opioid receptors) to confirm selectivity.
  • Use statistical tools (e.g., ANOVA) to assess significance of conflicting data, ensuring sample sizes meet power analysis requirements .

Q. How can researchers ensure batch-to-batch consistency of this compound for reproducible experiments?

  • Implement QC/QA protocols per pharmacopeial standards, including:
    • Heavy metal testing (limit: ≤20 μg/g via ICP-MS) .
    • Loss on drying (≤0.5% w/w at 105°C) and sulfated ash (≤0.1% w/w) analyses .
    • Stability studies under accelerated conditions (40°C/75% RH) to establish shelf-life .

Q. What advanced computational methods support mechanistic studies of this compound in supramolecular systems?

  • Density Functional Theory (DFT) to model ligand-surface interactions in perovskites, focusing on charge transfer kinetics .
  • Molecular Dynamics (MD) simulations to predict binding affinities in biochemical contexts (e.g., RORγt inhibition ).
  • Validate computational results with experimental data (e.g., IC₅₀ values) to refine models .

Methodological Resources

  • Synthesis Optimization : Green solvent strategies .
  • Analytical Validation : USP monographs for hydrochlorides .
  • Safety Compliance : University of Georgia SOPs for amidine derivatives .

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Reactant of Route 1
Pentanimidamide Hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.